4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
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Overview
Description
4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of both piperidine and morpholine moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves the formation of the benzothiazole ring followed by the introduction of the piperidine and morpholine groups. One common method involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound to form the benzothiazole core. Subsequent reactions introduce the piperidine and morpholine groups under controlled conditions, often using reagents such as piperidine and morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
The unique combination of piperidine and morpholine moieties in this compound sets it apart from other benzothiazole derivatives. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C19H25N3O2S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H25N3O2S/c1-13-6-7-14(2)17-16(13)20-19(25-17)22-10-11-24-15(12-22)18(23)21-8-4-3-5-9-21/h6-7,15H,3-5,8-12H2,1-2H3 |
InChI Key |
GOPNUODCRGUFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCOC(C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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